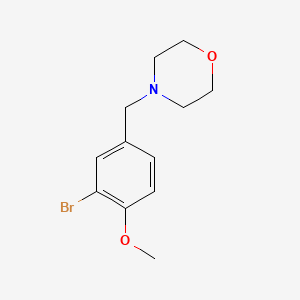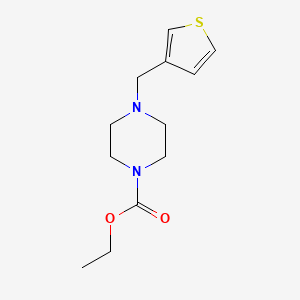![molecular formula C12H18N2O B3851170 1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine](/img/structure/B3851170.png)
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine
Overview
Description
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine is an organic compound that features a furan ring, a prop-2-enyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine typically involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M hydrochloric acid acetic acid solution. This reaction is an aldol condensation, which provides the desired compound as a solid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the prop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the piperazine ring can enhance the compound’s binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group.
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-phenylpiperazine: Contains a phenyl group instead of a methyl group.
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-isopropylpiperazine: Features an isopropyl group instead of a methyl group.
Uniqueness
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the piperazine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-7-9-14(10-8-13)6-2-4-12-5-3-11-15-12/h2-5,11H,6-10H2,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRNIXGMCSLARP-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol](/img/structure/B3851108.png)
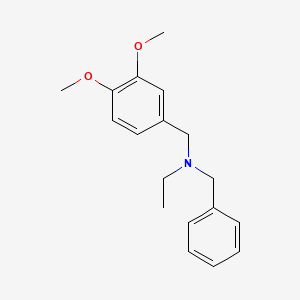
![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B3851118.png)
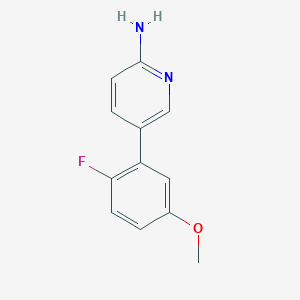
![2-[1-(2-phenylethyl)-2-piperidinyl]ethanol](/img/structure/B3851156.png)
![1-[4-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3851160.png)
![N-(1,4-dimethyl-1H-pyrazol-5-yl)-3-[(2-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B3851163.png)
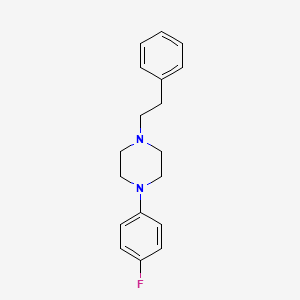
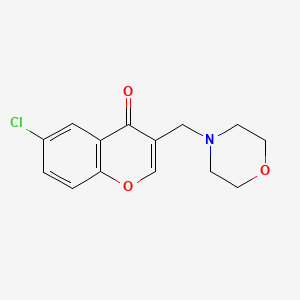
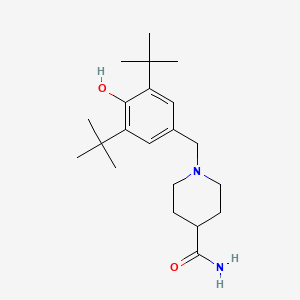
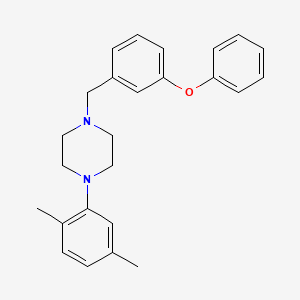
![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)
